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Compound of Interest

Compound Name: 2,4-PDCA

Cat. No.: B1664014

The following sections summarize the key spectroscopic data obtained for 2,4-PDCA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The 'H and 3C NMR data for 2,4-PDCA are presented below.

Table 1: *H NMR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid

Chemical Shift (6) ppm Multiplicity Assignment
8.95 d H-6
8.45 S H-3
8.00 d H-5

Solvent: DMSO-ds

Table 2: 133C NMR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid[1][2]
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Chemical Shift (8) ppm Assighment
165.7 C=0 (C-7)
164.8 C=0 (C-8)
152.0 C-2

149.8 C-6

140.2 C-4

128.5 C-5

124.0 C-3

Solvent: DMSO-ds[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic IR absorption bands for 2,4-PDCA are summarized below.

Table 3: IR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid[3]

Wavenumber (cm~—?) Description of Vibration
3400-2400 (broad) O-H stretch (from carboxylic acid)
1710 C=0 stretch (from carboxylic acid)
1600 C=C and C=N ring stretching
1300 C-O stretch and O-H bend

900 O-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.
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Table 4: Mass Spectrometry Data (GC-MS) for 2,4-Pyridinedicarboxylic Acid[4]

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Putative Fragment
miz

167 100 [M]* (Molecular lon)

123 79.82 [M-CO2]*

95 - [M-CO2-CO]*

78 9.07 [CsHaN]* (Pyridyl cation)
51 9.96 [CaHs]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

A sample of 2,4-pyridinedicarboxylic acid is dissolved in a deuterated solvent, typically dimethyl
sulfoxide (DMSO-ds), and transferred to an NMR tube.[5][6] The spectra are recorded on an
NMR spectrometer, such as a Bruker WH-360[2][4], operating at a specific frequency for *H
and 3C nuclei. Standard parameters for acquisition, such as pulse width, acquisition time, and
relaxation delay, are optimized to obtain high-resolution spectra. Chemical shifts are reported in
parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[2]

IR Spectroscopy Protocol

The IR spectrum of solid 2,4-PDCA can be obtained using the KBr wafer technique.[4] A small
amount of the finely ground compound is mixed with dry potassium bromide (KBr) powder. The
mixture is then pressed under high pressure to form a thin, transparent pellet. This pellet is
placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the
range of 4000-400 cm~1,[7] Alternatively, a thin solid film can be prepared by dissolving the
sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and
allowing the solvent to evaporate.[8]

Mass Spectrometry Protocol
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For GC-MS analysis, a dilute solution of 2,4-pyridinedicarboxylic acid in a suitable solvent is
injected into the gas chromatograph. The compound is volatilized and separated from the
solvent and any impurities on the GC column. The separated compound then enters the mass
spectrometer, where it is ionized, typically by electron impact (El). The resulting ions are
separated by the mass analyzer according to their mass-to-charge ratio, and a mass spectrum
is generated. For dicarboxylic acids, derivatization to form more volatile esters (e.g., dibutyl
esters) may be employed to improve chromatographic separation and ionization efficiency.[9]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
chemical compound and a conceptual representation of how 2,4-PDCA is analyzed in a high-
throughput screening context.
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Caption: General workflow for the spectroscopic analysis of 2,4-PDCA.
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Caption: Conceptual workflow for analyzing 2,4-PDCA as an enzyme inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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